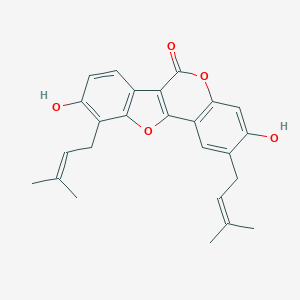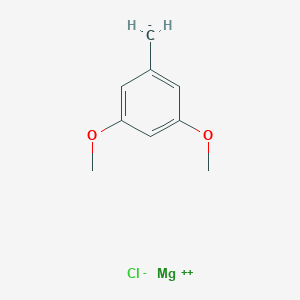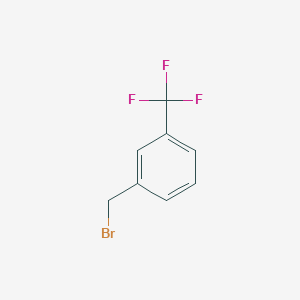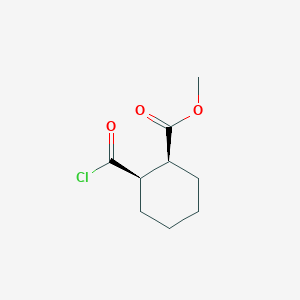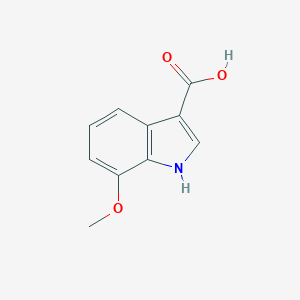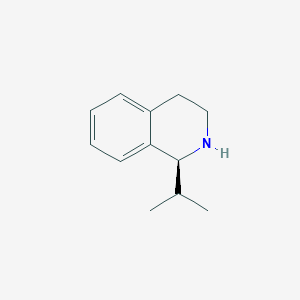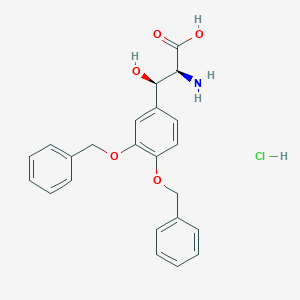
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine, also known as DMT, is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a heterocyclic compound that contains two imidazole rings and a triazine ring. The compound is a white crystalline powder that is soluble in organic solvents.
作用機序
The exact mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is not fully understood. However, studies have shown that this compound interacts with various receptors in the body, including the serotonin receptor and the sigma-1 receptor. This compound has also been shown to modulate the activity of various enzymes and proteins in the body, leading to its various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In medicine, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent. In agriculture, this compound has been shown to increase plant growth and yield by modulating the activity of various enzymes and proteins in the plant. In materials science, this compound has been used as a building block for the synthesis of novel materials.
実験室実験の利点と制限
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, this compound has several limitations. It is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. This compound is also relatively expensive compared to other compounds, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine. In medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anticancer agent. In agriculture, further studies are needed to optimize the use of this compound as a plant growth regulator. In materials science, further studies are needed to explore the use of this compound as a building block for the synthesis of novel materials. Additionally, further studies are needed to explore the potential use of this compound in other fields such as energy storage and catalysis.
In conclusion, this compound is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential use in medicine, agriculture, and materials science. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various fields.
合成法
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N-dimethylformamide dimethyl acetal and imidazole in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline powder with a yield of approximately 70%.
科学的研究の応用
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases. In agriculture, this compound has been shown to increase plant growth and yield. In materials science, this compound has been used as a building block for the synthesis of novel materials.
特性
CAS番号 |
153429-75-5 |
|---|---|
分子式 |
C11H12N8 |
分子量 |
256.27 g/mol |
IUPAC名 |
4,6-di(imidazol-1-yl)-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H12N8/c1-17(2)9-14-10(18-5-3-12-7-18)16-11(15-9)19-6-4-13-8-19/h3-8H,1-2H3 |
InChIキー |
SDUITTZEPOZVGM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)N2C=CN=C2)N3C=CN=C3 |
正規SMILES |
CN(C)C1=NC(=NC(=N1)N2C=CN=C2)N3C=CN=C3 |
その他のCAS番号 |
153429-75-5 |
同義語 |
2-N,N-dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine SAE-9 SAE9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




